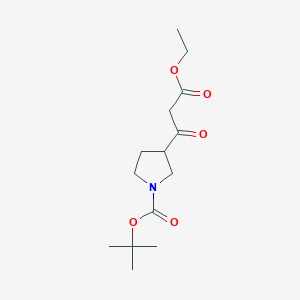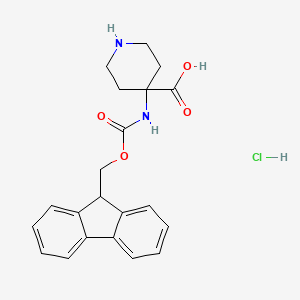
2-(4-Ethylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-Ethylphenoxy)aniline is a chemical entity that can be associated with various research areas, including organic synthesis, material science, and pharmaceutical chemistry. While the provided papers do not directly discuss 2-(4-Ethylphenoxy)aniline, they do provide insights into related compounds and their synthesis, characterization, and applications, which can be informative for understanding the broader context of similar organic compounds.
Synthesis Analysis
The synthesis of organic compounds with specific functional groups is a common theme in the provided papers. For instance, the electrochemical synthesis of a novel polymer based on a derivative of aniline is described, highlighting the importance of controlled synthesis conditions to achieve desired properties for applications such as dye-sensitized solar cells . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction followed by an addition reaction is reported, emphasizing high yield and environmental considerations .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their properties and applications. The structural characterization of synthesized compounds is often performed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD). For example, the structure of a synthesized monomer was confirmed using IR, GC-MS, and 1H NMR spectroscopies . Additionally, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined using X-ray crystallography and further analyzed using theoretical methods .
Chemical Reactions Analysis
The reactivity of aniline derivatives is a subject of interest due to their potential applications. The papers discuss various chemical reactions, such as the synthesis of metal complexes with Schiff base ligands involving coordination through oxygen and nitrogen atoms . The electrochemical behavior of polymers derived from aniline compounds is also studied, providing insights into the redox properties and the influence of counterions on the electrochemical response .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure and the presence of substituents. The papers describe the characterization of these properties using spectroscopic and electrochemical techniques. For instance, the spectroelectrochemical response of poly (2-ethyl aniline) is compared with that of polyaniline, revealing differences in structure and morphology depending on the counterions used . The photovoltaic experiments with polymer composites also demonstrate the impact of molecular design on energy conversion efficiency .
Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
- 2-(4-Ethylphenoxy)aniline and its derivatives have been a subject of spectroscopic and theoretical studies. In a study by Finazzi et al. (2003), infrared spectroscopic studies and density functional calculations were conducted on N-(2-phenoxyethyl)aniline and its derivatives. This research provided insights into the vibrational, geometrical, and electronic properties of these compounds, including their conformations and vibrational behavior at different temperatures. These studies are crucial for understanding the fundamental properties of these compounds (Finazzi et al., 2003).
Synthesis and Characterization Studies
- The synthesis and characterization of related compounds have also been explored. Wen Zi-qiang (2007) reported on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, showcasing the methodologies and conditions for synthesizing such compounds. This research highlights the chemical processes and conditions necessary for the synthesis of complex aniline derivatives (Wen Zi-qiang, 2007).
Catalytic Oxidation Studies
- Studies on the catalytic oxidation of phenolic and aniline compounds have been conducted using nanoparticles. Zhang et al. (2009) utilized Fe3O4 magnetic nanoparticles to study the removal of phenol and aniline from aqueous solutions. This research contributes to understanding how nanotechnology can be applied in the catalytic degradation of organic pollutants, including aniline derivatives (Zhang et al., 2009).
Photo-Smiles Rearrangement Studies
- Photo-Smiles rearrangement of N-[2-(4-nitrophenoxy)ethyl]aniline and its homologues has been explored by Yokoyama et al. (1982). This study focused on the impact of the alkoxyl substituent on the reactive position in photo-substitution processes. Understanding such rearrangements is vital for the development of photo-responsive materials and chemical synthesis (Yokoyama et al., 1982).
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h3-10H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUXKMUULIWYSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)


